An In-Depth Technical Guide to 2-Methoxy-9,9-dimethyl-9H-fluorene: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Methoxy-9,9-dimethyl-9H-fluorene: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 2-Methoxy-9,9-dimethyl-9H-fluorene, a key organic building block utilized in the field of materials science and organic electronics. This document is intended for researchers, chemists, and materials scientists engaged in the development of novel organic semiconductors, particularly for applications in Organic Light-Emitting Diodes (OLEDs). We will delve into the core chemical and physical properties of this molecule, explore its reactivity, present a logical synthetic pathway, and discuss its functional role in advanced materials. The insights provided are grounded in established chemical principles and supported by referenced data to ensure scientific integrity and practical applicability.
Molecular Structure and Identification
2-Methoxy-9,9-dimethyl-9H-fluorene belongs to the fluorene family of polycyclic aromatic hydrocarbons. Its structure is characterized by a central five-membered ring fused to two benzene rings. The defining features of this specific derivative are:
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A Methoxy Group (-OCH₃) at the C2 Position: This electron-donating group significantly influences the electronic properties of the aromatic system, modulating its HOMO/LUMO energy levels and activating the ring for electrophilic substitution.
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Two Methyl Groups (-CH₃) at the C9 Position: The gem-dimethyl substitution at the methylene bridge is a critical structural modification. It prevents oxidation at this otherwise reactive site, thereby increasing the thermal and chemical stability of the molecule. Furthermore, these bulky, non-polar groups enhance solubility in common organic solvents, which is a crucial advantage for solution-based processing of organic electronic devices.[1]
Below is a diagram illustrating the molecular structure and its key functional components.
Caption: Molecular structure of 2-Methoxy-9,9-dimethyl-9H-fluorene with key functional groups highlighted.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 2-Methoxy-9,9-dimethyl-9H-fluorene | N/A |
| CAS Number | 1514864-84-6 | |
| Molecular Formula | C₁₆H₁₆O | [2][3] |
| Molecular Weight | 224.30 g/mol | [2][3] |
| InChI | InChI=1S/C16H16O/c1-16(2)14-7-5-4-6-12(14)13-9-8-11(17-3)10-15(13)16/h4-10H,1-3H3 | [4] |
Physicochemical and Spectroscopic Properties
The physical state and solubility are critical parameters for the handling, purification, and device fabrication processes. The spectroscopic data provides the necessary fingerprint for identity confirmation and quality control.
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 80 - 84 °C | |
| Boiling Point | Data not available | N/A |
| Solubility | While quantitative data is not published, fluorene derivatives with alkyl chains at the C9 position generally exhibit good solubility in common organic solvents like toluene, chloroform, and tetrahydrofuran. The parent fluorene is soluble in aromatic solvents and moderately soluble in others like carbon tetrachloride and chlorobenzene.[5][6] | N/A |
Spectroscopic Data
Spectroscopic analysis is fundamental for verifying the molecular structure. While a complete, peer-reviewed dataset for this specific molecule is not widely published, data from suppliers and analysis of analogous structures allow for a reliable characterization.
Table 3: Spectroscopic Data
| Technique | Expected/Reported Peaks |
| ¹H NMR | A spectrum is available from chemical suppliers.[2] Expected signals would include: A singlet for the two C9-methyl groups (~1.5 ppm), a singlet for the methoxy protons (~3.8 ppm), and a series of multiplets in the aromatic region (7.0-7.8 ppm). |
| ¹³C NMR | Based on 2-methoxyfluorene and 9,9-dimethylfluorene, characteristic peaks are expected for: the quaternary C9 carbon, the two C9-methyl carbons, the methoxy carbon, and distinct signals for the aromatic carbons, with the C2 carbon bearing the methoxy group shifted downfield.[7][8] |
| Infrared (IR) | Expected characteristic absorptions include: C-H stretching (aromatic and aliphatic) around 3100-2850 cm⁻¹, C=C stretching (aromatic) around 1600 and 1450 cm⁻¹, and strong C-O stretching (aryl ether) around 1250 cm⁻¹. |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 224.3. |
Synthesis and Reactivity
Proposed Synthesis Pathway
The proposed two-step synthesis starts from the commercially available 2-methoxy-9H-fluorene.
Caption: Proposed synthesis workflow for 2-Methoxy-9,9-dimethyl-9H-fluorene.
Experimental Protocol (Hypothetical):
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Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
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Deprotonation: 2-methoxy-9H-fluorene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH, 2.5 eq, 60% dispersion in mineral oil) or n-butyllithium (n-BuLi, 2.2 eq in hexanes), is added portion-wise at 0 °C. The mixture is stirred under nitrogen and allowed to warm to room temperature for 1-2 hours. The formation of the deep-colored fluorenyl anion indicates successful deprotonation.[5]
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Alkylation: Methyl iodide (CH₃I, >2.5 eq) is added dropwise to the solution at 0 °C. The reaction mixture is then stirred at room temperature or gently heated to reflux until the color of the anion disappears, indicating the completion of the reaction (monitored by TLC).
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Workup: The reaction is carefully quenched with water or a saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the pure 2-Methoxy-9,9-dimethyl-9H-fluorene.
Chemical Reactivity
The reactivity of 2-Methoxy-9,9-dimethyl-9H-fluorene is dominated by its aromatic rings.
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Electrophilic Aromatic Substitution: The methoxy group at C2 is a powerful activating, ortho, para-directing group. Therefore, electrophilic substitution reactions such as bromination, nitration, or Friedel-Crafts acylation are expected to occur primarily at the C1, C3, and C7 positions. The precise location of substitution can be controlled by the choice of reagents and reaction conditions. Studies on the parent 2-methoxyfluorene have demonstrated this reactivity pattern.[11]
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Stability at C9: Unlike unsubstituted fluorene, the 9,9-dimethyl derivative is not susceptible to deprotonation or oxidation at the C9 position. This imparts significant stability, preventing the formation of fluorenone-type defects which can be detrimental to the performance of organic electronic devices.
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Metal-Catalyzed Cross-Coupling: While the molecule itself does not have a leaving group for direct cross-coupling, it can be functionalized (e.g., via bromination) to introduce reactive sites. The resulting bromo-derivatives can then participate in Suzuki, Stille, or Buchwald-Hartwig coupling reactions to build larger conjugated systems and polymers.
Applications in Materials Science
The unique combination of a rigid, luminescent core, enhanced solubility, and chemical stability makes 2-Methoxy-9,9-dimethyl-9H-fluorene a valuable building block for high-performance organic materials.[12]
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Organic Light-Emitting Diodes (OLEDs): The primary application is in the synthesis of polymers and small molecules for OLEDs. The fluorene unit is an excellent blue-light emitter with a high photoluminescence quantum yield. By incorporating this molecule into a polymer backbone or as a core for a larger molecule, its desirable electronic and photophysical properties can be harnessed. The methoxy group helps to tune the emission color and charge-injection properties, while the dimethyl groups ensure good processability for creating thin, uniform films required for device fabrication.
-
Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the fluorene core facilitates π-π stacking in the solid state, which is essential for efficient charge transport. Materials derived from this building block can be explored as the active semiconductor layer in OFETs.
-
Nonlinear Optics: The extended π-conjugated system of fluorene derivatives can give rise to significant nonlinear optical (NLO) properties. Donor-acceptor type chromophores based on the 9,9-dimethylfluorene scaffold have been synthesized and investigated for such applications.[13]
Safety and Handling
No specific safety data sheet (SDS) is publicly available for 2-Methoxy-9,9-dimethyl-9H-fluorene. Therefore, it must be handled with the standard precautions for a novel organic chemical compound. Safety protocols should be based on data for structurally similar compounds like fluorene and other aromatic ethers.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the fine powder. Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.
-
First Aid:
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.
References
- Scholl, H.; et al. (2024). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. MDPI.
- Schmidt, D.; et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). PubMed Central.
- ResearchGate. (2024). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups.
- ChemicalBook. (n.d.). 2-methoxy-9,9-dimethylfluorene(1514864-84-6) 1H NMR spectrum.
- PubChem. (n.d.). 9,9-Dimethylfluorene.
- Supporting Inform
- BLD Pharm. (n.d.). 2-Methoxy-9,9-dimethyl-9H-fluorene.
- AK Scientific, Inc. (n.d.).
- Journal of the Chemical Society C: Organic. (1968). Some substitution reactions of 1-methyl- and 2-methoxy-fluorene.
- S, S.; et al. (2018). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine. NIH.
- ChemicalBook. (2022). 9, 9-Bis (methoxymethyl)
- CymitQuimica. (n.d.). 2-Methoxy-9,9-dimethyl-9H-fluorene.
- SpectraBase. (n.d.). 2,3-Dimethoxy-9H-fluorene.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Sciencemadness Wiki. (2023). Fluorene.
- Google Patents. (2016). Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.
- ResearchGate. (n.d.). Synthesis and characterization of 9,9-bis(methoxymethyl) fluorene.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Methoxy-9,9-dimethyl-9H-fluorene.
- ChemicalBook. (n.d.). 9,9-Dimethylfluorene(4569-45-3) 1H NMR spectrum.
- TCI Chemicals. (n.d.). 2-Methoxy-9,9-dimethyl-9H-fluorene.
- Lab Pro Inc. (n.d.). 2-Methoxy-9,9-dimethyl-9H-fluorene, 1G.
- NIST. (n.d.). 9H-Fluorene, 2,3-dimethyl-.
- PubChem. (n.d.). 2-Methoxyfluorene.
- ACS Publications. (2007).
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